molecular formula C15H22ClN3O2 B5511024 N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Cat. No.: B5511024
M. Wt: 311.81 g/mol
InChI Key: JSMHOYPZZXKHCJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a synthetic compound featuring a propanamide backbone linked to a 4-chlorophenyl group and a piperazine ring substituted with a 2-hydroxyethyl moiety.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c16-13-1-3-14(4-2-13)17-15(21)5-6-18-7-9-19(10-8-18)11-12-20/h1-4,20H,5-12H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMHOYPZZXKHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide typically involves the reaction of 4-chloroaniline with 3-chloropropionyl chloride to form an intermediate, which is then reacted with 1-(2-hydroxyethyl)piperazine. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the intermediate can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations

The compound’s uniqueness lies in its hydroxyethyl-piperazine and 4-chlorophenyl-propanamide groups. Below is a comparative analysis of structural analogs:

Compound Name / ID Piperazine Substituent Aryl/Propanamide Group Key Features Reference
Target Compound 2-hydroxyethyl 4-chlorophenyl High polarity due to -OH; potential for H-bonding N/A
L-745,870 () 4-chlorophenyl Pyrollo-pyridine High D4 receptor selectivity (Ki = 0.43 nM); no prolactin elevation
6f () 4-(4-chlorophenyl) 3-pyridazinone-propanamide Antiproliferative activity; moderate logP due to chlorophenyl
N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide () 2-methoxyphenyl 4-methoxyphenyl Lower polarity (methoxy groups); potential CNS penetration
3-(4-benzylpiperazin-1-yl)-N-(3-chloro-2-methylphenyl)propanamide () Benzyl 3-chloro-2-methylphenyl Bulky benzyl group; enhanced lipophilicity

Receptor Affinity and Selectivity

  • Dopamine D4 Receptor: L-745,870 (Ki = 0.43 nM) exhibits exceptional D4 selectivity (>2000-fold over other dopamine receptors) due to its 4-chlorophenylpiperazine group .
  • Serotonin and Adrenergic Receptors : Compounds like L-745,870 show moderate affinity for 5HT2 and alpha-adrenergic receptors (IC50 < 300 nM) . The hydroxyethyl group in the target compound could alter off-target interactions compared to methoxy or benzyl substituents.

Physicochemical Properties

  • logP : The 4-chlorophenyl group increases logP (hydrophobicity), but the hydroxyethylpiperazine may counterbalance this, resulting in a moderate logP suitable for blood-brain barrier penetration .

Pharmacological Effects

  • The target compound’s structural similarity suggests possible antipsychotic activity with fewer endocrine side effects.
  • Antiproliferative Activity: Pyridazinone-propanamide analogs () demonstrate antiproliferative effects, but the target compound’s hydroxyethyl group may redirect its mechanism toward neurological targets .

Biological Activity

N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C_{16}H_{22}ClN_{3}O
  • Molecular Weight : 305.82 g/mol
  • IUPAC Name : this compound

This structure consists of a chlorophenyl group, a piperazine ring, and a propanamide backbone, which are critical for its biological interactions.

Antipsychotic Properties

Research has indicated that compounds similar to this compound exhibit significant affinity for dopamine receptors, particularly the D4 subtype. A related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated an IC50 of 0.057 nM for the D4 receptor, highlighting the importance of the piperazine structure in receptor binding . This suggests that this compound may also possess similar antipsychotic properties.

Anticonvulsant Activity

The compound's potential anticonvulsant activity has been explored through various studies. For instance, a series of piperazine derivatives were evaluated for their efficacy in seizure models, showing that certain modifications could enhance their protective effects against induced seizures. While specific data on this compound is limited, the structural similarities suggest it could exhibit comparable anticonvulsant effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the 4-chlorophenyl group is essential for enhancing receptor affinity and selectivity. Modifications to the piperazine ring and alkyl chain can significantly influence the pharmacological profile. A detailed SAR study on related compounds revealed that variations in substituents lead to altered receptor binding affinities and biological activities .

Study 1: Dopamine Receptor Binding Affinity

A pharmacological study assessed various piperazine derivatives for their binding affinity to dopamine receptors. The results indicated that compounds with a similar structure to this compound exhibited high selectivity for the D4 receptor over D2 and serotonin receptors. This selectivity is crucial for minimizing side effects commonly associated with antipsychotic medications .

Study 2: Anticonvulsant Screening

In another study evaluating anticonvulsant properties, several piperazine derivatives were tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Compounds with structural features akin to this compound showed promising results in protecting against seizures, indicating potential therapeutic applications in epilepsy management .

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